

Technical Guide to o-Tolyl-Guanidine Derivatives for Advanced Research

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Compound of Interest

Compound Name: *N*-o-tolyl-guanidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-tolyl-guanidine derivatives, focusing on their chemical properties, synthesis, and significant applications in biomedical research, particularly in the field of drug development. A clear distinction is made between the monosubstituted **N-o-tolyl-guanidine** and the more extensively studied disubstituted 1,3-Di-o-tolylguanidine (DTG), which is a critical tool for investigating sigma receptor pharmacology.

Compound Identification and Core Properties

The term "o-tolyl-guanidine" can refer to two distinct molecules. For clarity, their individual properties are presented below. The majority of this guide will focus on 1,3-Di-o-tolylguanidine (DTG) due to its well-documented and significant biological activity.

- **N-o-tolyl-guanidine:** A monosubstituted guanidine primarily used as a versatile chemical intermediate.^[1]
- **1,3-Di-o-tolylguanidine (DTG):** A symmetrically disubstituted guanidine widely recognized as a high-affinity, non-selective sigma-1 (σ_1) and sigma-2 (σ_2) receptor agonist.^{[2][3]} It is a standard laboratory tool for probing the function of these receptors.

The molecular structures are as follows:

 N-o-tolyl-guanidine Structure

Figure 1. Molecular structure of **N-o-tolyl-guanidine**. 1,3-Di-o-tolylguanidine (DTG) Structure**Figure 2.** Molecular structure of 1,3-Di-o-tolylguanidine (DTG).

A summary of key quantitative data for both compounds is provided in Table 1.

Table 1: Physicochemical and Identification Data

Property	N-o-tolyl-guanidine	1,3-Di-o-tolylguanidine (DTG)
CAS Number	37557-40-7[1][4][5][6]	97-39-2[2][3]
Molecular Formula	C ₈ H ₁₁ N ₃ [1]	C ₁₅ H ₁₇ N ₃ [3]
Molecular Weight	149.2 g/mol [1]	239.32 g/mol [2]
Appearance	Off-white solid[1]	White crystalline powder[7]
Melting Point	Not specified	178-179 °C[7]
Solubility	Not specified	Soluble in Chloroform, Acetone, Ethanol; Insoluble in water, gasoline.[7]
Purity (Typical)	≥ 96% (HPLC)[1]	>99% (Titration)[8]
Synonyms	2-(2-methylphenyl)guanidine[1]	DTG, N,N'-bis(2-methylphenyl)-guanidine, DOTG[3]

Focus: 1,3-Di-o-tolylguanidine (DTG) in Drug Development

DTG's primary value in research and drug development stems from its potent interaction with sigma receptors. These receptors are implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, cancer, and pain.[9][10]

Biological Activity: Sigma Receptor Agonism

DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The binding affinities (K_i) are reported to be approximately 61 nM for σ_1 and 42 nM for σ_2 receptors, respectively, though values can vary slightly between studies.[\[3\]](#) This activity allows researchers to modulate sigma receptor-dependent signaling pathways to study their physiological roles and therapeutic potential.

Table 2: Receptor Binding Affinity of DTG

Receptor Subtype	Binding Affinity (K_i)	Reference
Sigma-1 (σ_1)	61 nM	[3]
Sigma-2 (σ_2)	42 nM	[3]

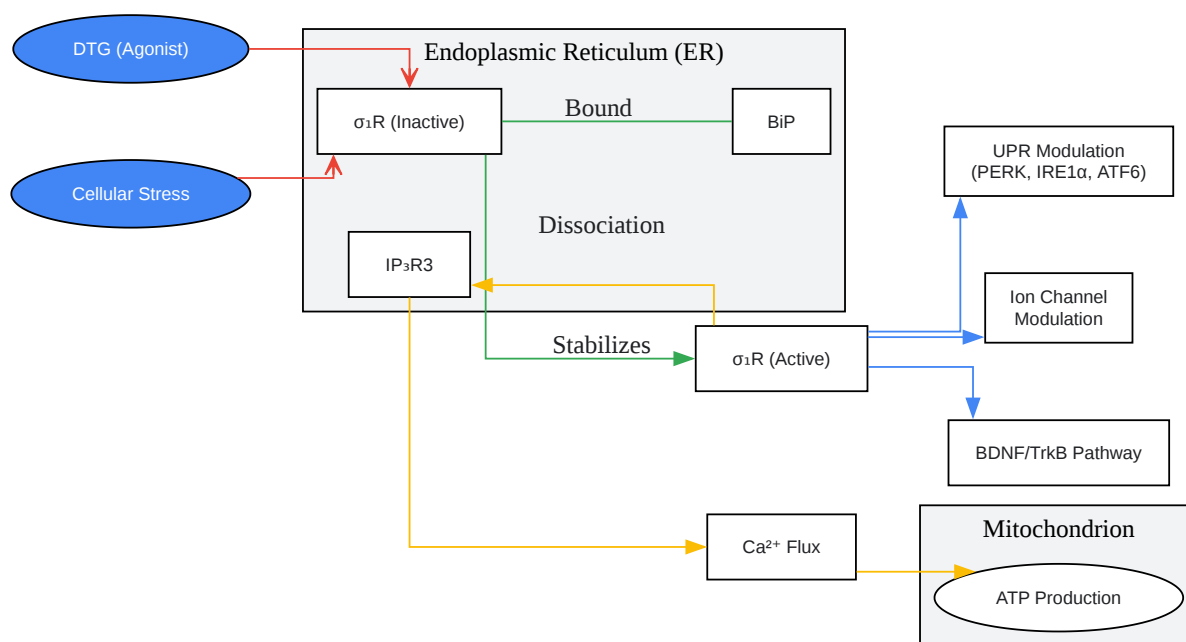
Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor (σ_1R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[\[11\]](#)[\[12\]](#) Its activation by an agonist like DTG initiates a cascade of events crucial for maintaining cellular homeostasis, particularly under conditions of stress.

Key Signaling Events:

- **Dissociation from BiP:** Under basal conditions, σ_1R is bound to the binding-immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist (e.g., DTG) or cellular stress, σ_1R dissociates from BiP.[\[11\]](#)
- **Modulation of Calcium (Ca^{2+}) Homeostasis:** The activated σ_1R translocates to interact with and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3) at the MAM. This action facilitates the efficient transfer of Ca^{2+} from the ER to the mitochondria, which is vital for stimulating mitochondrial ATP production.[\[11\]](#)[\[12\]](#)
- **Regulation of ER Stress:** Activated σ_1R modulates the Unfolded Protein Response (UPR), a key ER stress pathway. It influences the three main UPR sensors: PERK, IRE1 α , and ATF6, helping to mitigate stress and promote cell survival.[\[11\]](#)

- Interaction with Ion Channels and Receptors: σ_1 R can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various ion channels (e.g., voltage-gated Na^+ , K^+ channels) and G protein-coupled receptors.[12] It also promotes neurotrophic signaling via pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.[9][12]



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Diagram 1. Agonist-induced Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

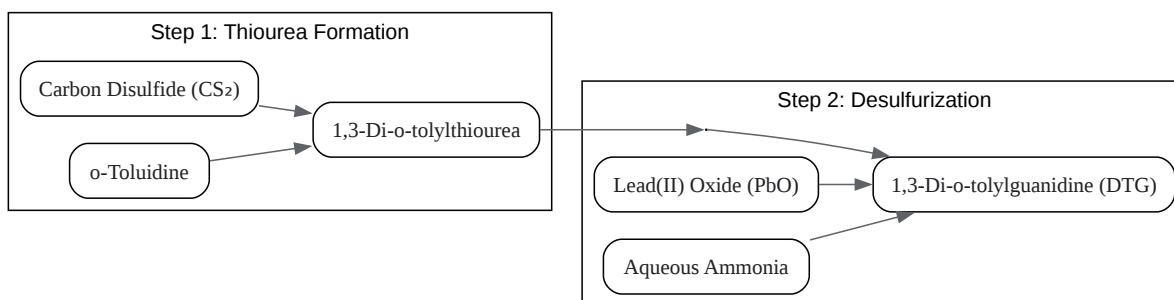
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving DTG.

Synthesis of 1,3-Di-o-tolylguanidine (DTG)

DTG can be synthesized via a two-step process starting from o-toluidine.^[7] This method involves the creation of a thiourea intermediate followed by desulfurization.

Protocol: Synthesis via Thiourea Intermediate

- Step 1: Formation of 1,3-Di-o-tolylthiourea
 - In a suitable reaction vessel, dissolve o-toluidine in an appropriate solvent (e.g., ethanol).
 - Add carbon disulfide (CS₂) dropwise to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
 - The reaction mixture is stirred for several hours until the formation of the 1,3-Di-o-tolylthiourea precipitate is complete.
 - Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under a vacuum.
- Step 2: Desulfurization to form 1,3-Di-o-tolylguanidine
 - Suspend the dried 1,3-Di-o-tolylthiourea in aqueous ammonia.
 - Add a desulfurizing agent, such as lead(II) oxide (PbO), to the suspension.
 - Heat the mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of black lead(II) sulfide (PbS).
 - After the reaction is complete (typically several hours), cool the mixture and filter to remove the solid PbS and any unreacted lead oxide.
 - The filtrate contains the desired product, DTG. Isolate the product by evaporating the solvent.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-Di-o-tolylguanidine.



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Diagram 2. General workflow for the synthesis of DTG.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity (K_i) of a test compound for the σ_2 receptor using [^3H]DTG. Since DTG is non-selective, a σ_1 -selective ligand is used to mask the σ_1 binding sites.^{[13][14][15]}

Materials:

- Receptor Source: Membrane homogenates from tissue or cells expressing sigma receptors (e.g., rat liver).^[13]
- Radioligand: [^3H]1,3-Di-o-tolylguanidine ([^3H]DTG).
- Masking Ligand: (+)-Pentazocine (a selective σ_1 ligand).^{[13][14]}
- Non-specific Binding Control: Haloperidol (10 μM).^[15]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.^[14]
- Test Compounds: Serial dilutions of the compound of interest.
- Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).^[16]

- Scintillation fluid and counter.

Procedure:

- Prepare Reaction Mix: In a 96-well plate, for a final volume of 250 μ L per well, combine:
 - 50 μ L of Assay Buffer (for total binding) or 10 μ M Haloperidol (for non-specific binding) or test compound dilution.
 - 50 μ L of [3 H]DTG (at a final concentration near its K_d for σ_2 receptors, e.g., ~20-30 nM).
 - 50 μ L of (+)-Pentazocine (at a final concentration sufficient to saturate >95% of σ_1 sites, e.g., 500 nM).[\[15\]](#)
- Initiate Reaction: Add 100 μ L of the membrane preparation (50-120 μ g protein) to each well.
- Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[\[14\]](#)
[\[16\]](#)
- Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters.
- Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[\[16\]](#)
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total CPM - Non-specific CPM.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Use non-linear regression (sigmoidal dose-response) to determine the IC_{50} value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of [3 H]DTG used and K_d is its dissociation constant for the σ_2 receptor.

In Vivo Ischemic Stroke Model (MCAO)

DTG has been shown to be neuroprotective in rodent models of stroke.[3] The Middle Cerebral Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).[17]

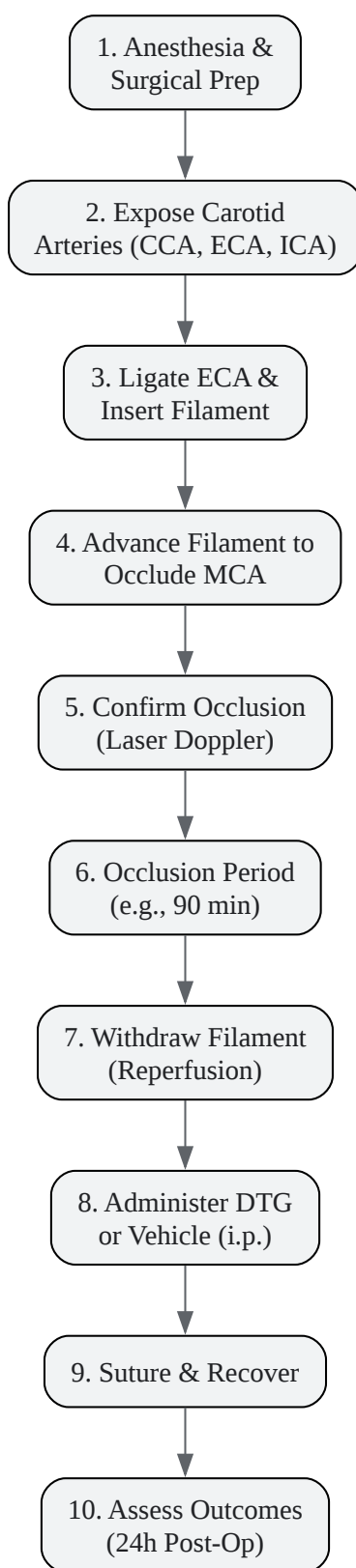
Materials:

- 1,3-Di-o-tolylguanidine (DTG) dissolved in a suitable vehicle (e.g., saline).
- Anesthetic (e.g., isoflurane).
- 4-0 silicone-coated nylon monofilament suture.[8][17][18]
- Surgical instruments, including micro-scissors and forceps.
- Heating pad to maintain body temperature at 37°C.
- Laser Doppler flowmeter to monitor cerebral blood flow.

Procedure:

- **Anesthesia and Preparation:** Anesthetize the rat and maintain its body temperature. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA).
- **Vessel Isolation:** Carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).
- **Suture Insertion:** Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the ICA and CCA. Make a small incision in the ECA stump.
- **Occlusion:** Introduce the silicone-coated monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (~80%) in cerebral blood flow as measured by the laser Doppler.[19]

- Treatment Administration: Administer DTG (e.g., 10, 15, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point (e.g., at the onset of reperfusion).[\[3\]](#)
- Reperfusion (for transient MCAO): After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.[\[8\]](#)
- Closure and Recovery: Remove all temporary ligatures, close the incision, and allow the animal to recover. Provide post-operative care as per institutional guidelines.
- Outcome Assessment: At a predetermined endpoint (e.g., 24 hours), assess outcomes such as neurological deficit scores and infarct volume (measured by TTC staining).[\[3\]](#)



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Diagram 3. Experimental workflow for the MCAO stroke model with DTG treatment.

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